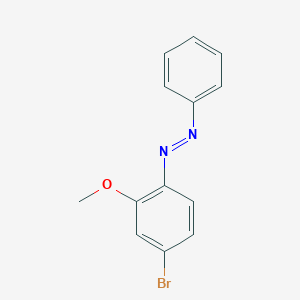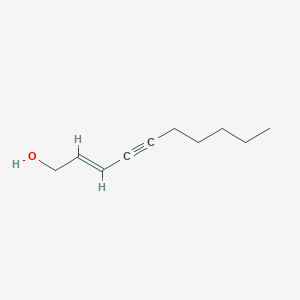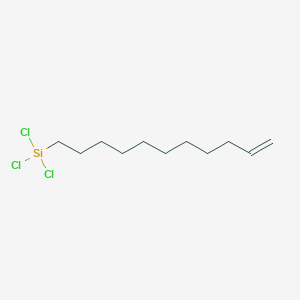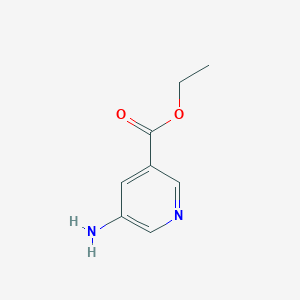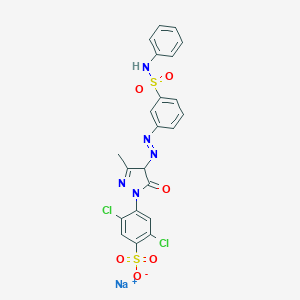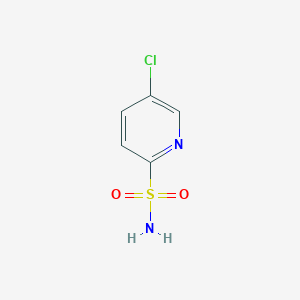
三苯(丙基)鏻
描述
Triphenyl(propyl)phosphonium compounds are a class of phosphonium salts that have been extensively studied due to their diverse applications in organic synthesis and catalysis. These compounds typically consist of a triphenylphosphonium cation paired with various anions, which can significantly influence their reactivity and physical properties.
Synthesis Analysis
The synthesis of triphenyl(propyl)phosphonium derivatives often involves the alkylation of triphenylphosphine with appropriate alkyl halides or through transylidation processes. For instance, triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate {[TPPSP]OTf} is synthesized and used as a reusable and green ionic liquid catalyst in Hantzsch condensation reactions . Similarly, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) is reported as a Brønsted-acidic ionic liquid catalyst for the synthesis of barbituric acids and pyrano[2,3-d]pyrimidine derivatives . Additionally, the synthesis of triphenylphosphonium-based gold complexes and brominating agents demonstrates the versatility of these compounds in forming various organic and organometallic structures .
Molecular Structure Analysis
The molecular structure of triphenyl(propyl)phosphonium compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. The phosphonium cation typically exhibits a tetrahedral geometry around the phosphorus atom. For example, the crystal structure of 1,3-propanediylbis(triphenylphosphonium) monotribromide shows a monoclinic crystal system with intermolecular C-H···π contacts stabilizing the structure . Similarly, the structure of triphenylphosphonium-bis(diphenylarsino)methylide deviates from planarity, with the Ph2As-substituents adopting a cis/trans conformation .
Chemical Reactions Analysis
Triphenyl(propyl)phosphonium compounds participate in a variety of chemical reactions. They can act as catalysts, as seen with triphenyl phosphonium perchlorate (TPP) in the imino Diels–Alder reaction , or as reagents, such as in the bromination of double bonds and phenolic rings using 1,3-propanediylbis(triphenylphosphonium) dibromide . These compounds also engage in nucleophilic addition and 1,4-dipolar cycloaddition reactions, as demonstrated by the reactions of 3-(triphenylphosphonio)propanoate with heterocumulenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenyl(propyl)phosphonium compounds are influenced by their molecular structure and the nature of the anion. These properties are characterized by spectroscopic methods and thermal analyses. For instance, {[TPPSP]OTf} is characterized by its high thermal stability and ability to be recycled without significant loss in catalytic activity . The thermal and physicochemical stability of 1,3-propanediylbis(triphenylphosphonium) dibromide and its derivatives are highlighted as advantages for their use as brominating agents . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H···π contacts, play a crucial role in the stability and reactivity of these compounds .
科学研究应用
催化应用
- 高度取代咪唑的合成: 三苯(丙-3-磺酰基)鏻甲苯磺酸盐被用作合成取代咪唑的高效且可重复使用的催化剂 (Shaterian, Ranjbar, & Azizi, 2011)。
- 吡喃并[2,3-d]嘧啶衍生物的制备: 三苯(丙-3-氢硫酸盐)鏻溴化物是一种有效的布朗斯酸离子液体催化剂,用于合成巴比妥酸和吡喃并[2,3-d]嘧啶衍生物 (Karami, Momeni, & Albadi, 2019)。
线粒体靶向
- 线粒体靶向解偶联剂: 一种将癸基-三苯-鏻与荧光素连接的化合物已被开发出来。它积聚在有活力的线粒体中并刺激线粒体呼吸,显示出对氧化应激相关疾病的潜在兴趣 (Denisov 等,2014)。
环境应用
- 烟气中的 SO2 吸收: 基于鏻的深共熔溶剂,包括丙基-三苯鏻溴化物,在低浓度 SO2 吸收中显示出高效率和可逆性,有利于工业烟气脱硫 (Zhao 等,2021)。
化学合成与反应
铋配合物的合成: 三苯(丙基)鏻碘化物用于合成 [Ph3PrP]4+[Bi4I16]4− 等配合物,展示了其在创建复杂分子结构中的作用 (Sharutin, Egorova, Klepikov, & Sharutina, 2010)。
亲电取代反应: 三苯鏻高氯酸盐在亚氨基 Diels-Alder 反应中充当催化剂,有助于合成吡喃喹啉、呋喃喹啉和菲啶衍生物 (Nagarajan, Chitra, & Perumal, 2001)。
分析化学
- 分析应用: 三苯鏻高氯酸盐和类似的有机鏻阳离子在分析化学中具有应用,特别是在涉及氧阴离子、卤素和硫氰酸根阴离子配合物的反应和分析中 (Bowd, Burns, & Fogg, 1969)。
安全和危害
未来方向
There is a growing interest in the use of phosphonium-based ionic liquids in various applications such as separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . Developments in the confinement of phosphines within micro- or nano-environments are also being explored .
属性
IUPAC Name |
triphenyl(propyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXNDXIAUQJHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936051 | |
| Record name | Triphenyl(propyl)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(propyl)phosphonium | |
CAS RN |
15912-75-1, 6228-47-3 | |
| Record name | Triphenylpropylphosphonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylpropylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(propyl)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylpropylphosphonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylpropylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)

